molecular formula C21H22N4O2S B2707145 3-(4-(2,5-dimethoxyphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 946377-97-5

3-(4-(2,5-dimethoxyphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2707145
CAS No.: 946377-97-5
M. Wt: 394.49
InChI Key: QZNBHVGTKLGGPX-UHFFFAOYSA-N
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Description

3-(4-(2,5-dimethoxyphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring fused with an indole moiety, and substituted with a 2,5-dimethoxyphenyl group and an isopropylthio group

Preparation Methods

The synthesis of 3-(4-(2,5-dimethoxyphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with isopropyl halides.

    Introduction of the 2,5-dimethoxyphenyl group: This step involves the coupling of the triazole intermediate with 2,5-dimethoxyphenyl boronic acid using palladium-catalyzed cross-coupling reactions such as Suzuki coupling.

    Formation of the indole moiety: The final step involves the cyclization of the intermediate with an appropriate indole precursor under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-(4-(2,5-dimethoxyphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the triazole ring or the isopropylthio group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

3-(4-(2,5-dimethoxyphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer, infections, and inflammatory conditions.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-(2,5-dimethoxyphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

3-(4-(2,5-dimethoxyphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole can be compared with other similar compounds, such as:

    3-(4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole: This compound lacks the isopropylthio group, which may result in different chemical properties and biological activities.

    3-(4-(2,5-dimethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl)-1H-indole: This compound has a methyl group instead of the isopropylthio group, which may affect its reactivity and interactions with biological targets.

    3-(4-(2,5-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)-1H-indole: This compound has a phenyl group instead of the isopropylthio group, which may influence its chemical stability and biological effects.

Properties

IUPAC Name

3-[4-(2,5-dimethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-13(2)28-21-24-23-20(16-12-22-17-8-6-5-7-15(16)17)25(21)18-11-14(26-3)9-10-19(18)27-4/h5-13,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNBHVGTKLGGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1C2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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